molecular formula C6H4IN3 B1402734 5-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1305324-99-5

5-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1402734
CAS No.: 1305324-99-5
M. Wt: 245.02 g/mol
InChI Key: NUGYPSIUBDHUFV-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the empirical formula C6H4IN3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, involves various synthetic strategies and approaches . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular weight of this compound is 245.02 . The SMILES string representation of this compound is Ic1cnc2[nH]ncc2c1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Functionalization

5-Iodo-1H-pyrazolo[3,4-b]pyridines are used in the synthesis and functionalization of novel compounds. Lavecchia et al. (2004) demonstrated the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation and described efficient coupling reactions from 3-iodo derivatives with various reagents under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).

Novel Derivative Synthesis for Antibacterial and Antioxidant Properties

Variya et al. (2019) reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives, exhibiting significant antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Environmentally Friendly Synthesis Methodologies

Gálvez et al. (2014) utilized a microwave-assisted cyclocondensation reaction between 5-aminopyrazoles and cyclic ketones under solvent-free conditions, catalyzed by iodine, for the synthesis of 5-n-alkylcycloalkane[d]pyrazolo[3,4-b]pyridines, providing an environmentally friendly methodology with good yields (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

Biomedical Applications

Donaire-Arias et al. (2022) reviewed the synthesis, substituent diversity, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their significance in various medicinal contexts (Donaire-Arias et al., 2022).

Development of Antileishmanial Compounds

Medeiros et al. (2017) synthesized and characterized substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates, evaluating them for antileishmanial activity against Leishmania amazonensis, with some compounds showing expressive activity (Medeiros et al., 2017).

Fluorescence Dyes and Imaging Applications

Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, demonstrating high fluorescence quantum yields and potential in living cell imaging (Chen et al., 2012).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas or vapours of 5-iodo-1H-pyrazolo[3,4-b]pyridine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

5-iodo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is significant because overexpression and continuous activation of TRKs are associated with various cancers . Additionally, this compound has been found to interact with cytochrome P450 isoforms, although its inhibitory activity is relatively low except for CYP2C9 .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound possesses good plasma stability, which is essential for its sustained activity in biological systems

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role . This interaction affects the metabolic flux and levels of metabolites, which can impact the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in target tissues is crucial for its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it exerts its effects on TRKs and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

5-iodo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGYPSIUBDHUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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